molecular formula C50H46CaF2N2O8 B1663618 Pitavastatina CAS No. 147511-69-1

Pitavastatina

Número de catálogo: B1663618
Número CAS: 147511-69-1
Peso molecular: 881.0 g/mol
Clave InChI: RHGYHLPFVJEAOC-FFNUKLMVSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Lipid-Lowering Efficacy

Pitavastatin is known for its potent efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). Studies have demonstrated that pitavastatin shows a higher affinity for HMG-CoA reductase compared to other statins, making it an effective option for patients with hypercholesterolemia.

Study Population Dosage LDL-C Reduction Duration
REAL-CAD13,054 patients with CAD1 mg vs. 4 mg4.3% vs. 5.4% (hazard ratio 0.81)Varies
PROOF28,343 patients with hyperlipidemia1, 2, or 4 mgSignificant reduction observed8 weeks

The REAL-CAD study highlighted the effectiveness of pitavastatin in reducing cardiovascular events among patients with stable coronary artery disease (CAD) .

Cardiovascular Disease Prevention

Pitavastatin has been shown to reduce major adverse cardiovascular events (MACE) significantly. In the REPRIEVE trial, it was found to decrease MACE by 35% in people living with HIV over a median follow-up of 5.1 years, indicating its potential in preventing cardiovascular complications beyond lipid management .

Anti-Inflammatory Effects

Research indicates that pitavastatin possesses anti-inflammatory properties that contribute to its cardiovascular benefits. It has been associated with reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2.

Marker Baseline Level Post-Treatment Level Significance
hs-CRP0.49 mg/L0.37 mg/LP < 0.05
Lipoprotein-Associated Phospholipase A2Elevated levels observed before treatmentSignificant reduction noted post-treatmentNot specified

These findings suggest that pitavastatin may exert protective effects on vascular health by mitigating inflammation .

Tolerability and Safety Profile

Pitavastatin has been reported to have a favorable tolerability profile compared to other statins, particularly in patients who experience myopathy or muscle-related side effects with other treatments. A case study indicated that a combination of pitavastatin and ezetimibe was well-tolerated in a patient previously intolerant to other statins .

Clinical Case Studies

Several clinical trials and observational studies have provided insights into the real-world effectiveness and safety of pitavastatin:

  • Case Study on Tolerability : A patient with mixed dyslipidemia experienced myalgia with fluvastatin but tolerated pitavastatin at a dose of 1 mg combined with ezetimibe without adverse effects .
  • Efficacy in Diverse Populations : Observational studies across various demographics have consistently shown significant reductions in LDL-C and improvements in overall lipid profiles among those treated with pitavastatin .

Análisis Bioquímico

Biochemical Properties

Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, Pitavastatin reduces abnormal cholesterol and lipid levels .

Cellular Effects

Pitavastatin has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pitavastatin exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, Pitavastatin prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pitavastatin have been observed to change over time. For instance, studies have shown that Pitavastatin can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .

Dosage Effects in Animal Models

In animal models, the effects of Pitavastatin have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of Pitavastatin were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .

Metabolic Pathways

Pitavastatin is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of Pitavastatin is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .

Transport and Distribution

Pitavastatin is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .

Subcellular Localization

It is known that Pitavastatin primarily acts in the liver, where it inhibits the production of cholesterol .

Análisis De Reacciones Químicas

La pitavastatina cálcica experimenta diversas reacciones químicas:

Actividad Biológica

Pitavastatin is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular risk. Its biological activity encompasses various mechanisms that contribute to its efficacy in lipid management and potential therapeutic applications beyond cholesterol reduction.

Pitavastatin's primary mechanism is the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to:

  • Decreased LDL-C Levels : Pitavastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels, as evidenced by clinical trials showing reductions of up to 29.1% within four weeks of treatment initiation .
  • Increased HDL-C Levels : It has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels by approximately 19.9% in patients switching from other statins .
  • Enhanced LDL Receptor Expression : Pitavastatin promotes the expression of LDL receptors, facilitating increased uptake of LDL from the bloodstream .

In Vitro Studies

  • Endothelial Lipase Activity : Research indicates that pitavastatin reduces endothelial lipase activity in endothelial cells, which is linked to improved lipid profiles . For instance, in EA.hy926 cells treated with pitavastatin, phospholipase activity decreased significantly from 238 nmol/mL/h to 83.8 nmol/mL/h .
  • Cytotoxic Effects on Cancer Cells : Studies have demonstrated that pitavastatin exhibits cytotoxic effects against ovarian cancer cells. The presence of mevalonate pathway metabolites can reverse these effects, indicating a complex interaction between lipid metabolism and cancer cell viability .

In Vivo Studies

  • REAL-CAD Trial : This trial assessed the efficacy of high-dose (4 mg/day) versus low-dose (1 mg/day) pitavastatin in patients with stable coronary artery disease (CAD). The results showed a significant reduction in cardiovascular events in the high-dose group, highlighting its effectiveness beyond mere lipid lowering .
  • REPRIEVE Trial : In this study involving people with HIV, pitavastatin demonstrated a 35% reduction in major adverse cardiovascular events compared to placebo over a median follow-up of 5.1 years, again suggesting benefits beyond LDL reduction .

Long-term Safety and Efficacy

A long-term observational study involving over 20,000 patients indicated that pitavastatin was well tolerated, with only 10.4% experiencing adverse events, most of which were mild . The LIVES study confirmed significant reductions in LDL-C and increases in HDL-C levels over an extended period.

Comparison with Other Statins

In comparative studies, pitavastatin has shown superior efficacy in reducing LDL-C and improving HDL-C levels compared to other statins like atorvastatin and simvastatin . Its unique pharmacokinetic properties allow for effective dosing without significant side effects.

Summary Table of Key Findings

Study/TrialPopulationInterventionKey Findings
REAL-CADPatients with stable CADHigh-dose vs Low-doseHigh-dose reduced cardiovascular events significantly
REPRIEVEPeople with HIVPitavastatin vs Placebo35% reduction in major adverse cardiovascular events
LIVES Study~20,000 patientsPitavastatinSignificant reductions in LDL-C (29.1%) and increases in HDL-C (19.9%)
In Vitro StudiesEndothelial cellsPitavastatinDecreased phospholipase activity by 64%

Propiedades

Número CAS

147511-69-1

Fórmula molecular

C50H46CaF2N2O8

Peso molecular

881.0 g/mol

Nombre IUPAC

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

Clave InChI

RHGYHLPFVJEAOC-FFNUKLMVSA-L

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

SMILES isomérico

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

SMILES canónico

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Apariencia

white to pale-yellow powder

Key on ui other cas no.

147511-69-1

Pictogramas

Health Hazard

Solubilidad

Very slightly soluble

Sinónimos

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

Presión de vapor

2.32X10-17 mm Hg at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin
Reactant of Route 2
Reactant of Route 2
Pitavastatin
Reactant of Route 3
Pitavastatin
Reactant of Route 4
Pitavastatin
Reactant of Route 5
Pitavastatin
Reactant of Route 6
Pitavastatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.